2,2-difluoro-2-deoxy-inositol 1,4,5-trisphosphate 2,2-difluoro-2-deoxy-inositol 1,4,5-trisphosphate
Brand Name: Vulcanchem
CAS No.: 132488-75-6
VCID: VC0137410
InChI: InChI=1S/C6H13F2O14P3/c7-6(8)4(10)3(21-24(14,15)16)2(20-23(11,12)13)1(9)5(6)22-25(17,18)19/h1-5,9-10H,(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)
SMILES: C1(C(C(C(C(C1OP(=O)(O)O)(F)F)O)OP(=O)(O)O)OP(=O)(O)O)O
Molecular Formula: C6H13F2O14P3
Molecular Weight: 440.08 g/mol

2,2-difluoro-2-deoxy-inositol 1,4,5-trisphosphate

CAS No.: 132488-75-6

Main Products

VCID: VC0137410

Molecular Formula: C6H13F2O14P3

Molecular Weight: 440.08 g/mol

2,2-difluoro-2-deoxy-inositol 1,4,5-trisphosphate - 132488-75-6

CAS No. 132488-75-6
Product Name 2,2-difluoro-2-deoxy-inositol 1,4,5-trisphosphate
Molecular Formula C6H13F2O14P3
Molecular Weight 440.08 g/mol
IUPAC Name (2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate
Standard InChI InChI=1S/C6H13F2O14P3/c7-6(8)4(10)3(21-24(14,15)16)2(20-23(11,12)13)1(9)5(6)22-25(17,18)19/h1-5,9-10H,(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)
Standard InChIKey JEHSVQICCQDKLQ-UHFFFAOYSA-N
SMILES C1(C(C(C(C(C1OP(=O)(O)O)(F)F)O)OP(=O)(O)O)OP(=O)(O)O)O
Canonical SMILES C1(C(C(C(C(C1OP(=O)(O)O)(F)F)O)OP(=O)(O)O)OP(=O)(O)O)O
Synonyms 2,2-difluoro-2-deoxy-inositol 1,4,5-trisphosphate
2,2-F-IP3
DL-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphate
PubChem Compound 125545
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator